Ethyl D-glucopyranoside
Overview
Description
Ethyl D-glucopyranoside is a glycoside derived from glucose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its molecular formula C8H16O6 and is commonly used in research due to its unique properties.
Mechanism of Action
Ethyl D-glucopyranoside, also known as Ethyl glucoside, is a phenolic compound that has been isolated from various plant species . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
It’s known that phenolic compounds, which this compound is a part of, have a wide range of biological activities and can interact with various cellular targets .
Mode of Action
It has been identified as a chemoattractant forRalstonia solanacearum, a phytopathogenic bacterium . It shows unambiguous activity at concentrations above 1 μmol/disc .
Biochemical Pathways
It’s known that phenolic compounds can interact with various biochemical pathways due to their diverse biological activities .
Result of Action
This compound has been shown to act as a chemoattractant for Ralstonia solanacearum, a bacterium that causes bacterial wilt in plants . This suggests that the compound may play a role in plant-microbe interactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been isolated from the root exudates of tomato plants , suggesting that its production and release into the environment may be influenced by factors such as plant species and soil conditions .
Biochemical Analysis
Biochemical Properties
Ethyl D-glucopyranoside plays a significant role in biochemical reactions, particularly in the context of chemotaxis. It has been identified as a chemoattractant for the bacterium Ralstonia solanacearum, which is a phytopathogenic bacterium responsible for bacterial wilt in plants . The interaction between this compound and Ralstonia solanacearum involves the recognition of the glycoside by specific receptors on the bacterial surface, leading to directed movement towards the compound. This interaction highlights the importance of this compound in mediating host-pathogen interactions.
Cellular Effects
This compound has been shown to influence various cellular processes. In human dermal fibroblasts, this compound has been found to increase cell proliferation and collagen production . This compound enhances the expression of fibroblast growth factor and collagen genes, leading to improved skin homeostasis and moisturizing functions. Additionally, this compound has been reported to suppress skin roughness and transepidermal water loss, indicating its potential use in cosmetic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The formation of this compound from glucose and ethanol involves the creation of a glycosidic bond, which is a type of acetal bond . This bond formation is catalyzed by acid and results in the stabilization of the compound. The glycosidic bond is crucial for the compound’s stability and its ability to interact with other biomolecules. This compound can also act as a substrate for enzymes such as β-glucosidases, which hydrolyze the glycosidic bond to release glucose and ethanol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as pH and temperature. This compound is relatively stable under acidic conditions but can undergo hydrolysis under basic conditions . Long-term studies have shown that this compound can maintain its activity and stability over extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound can enhance cellular functions without causing adverse effects . At higher dosages, the compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as β-glucosidases, which hydrolyze the glycosidic bond to release glucose and ethanol . The released glucose can then enter glycolysis or other metabolic pathways, while ethanol can be further metabolized by alcohol dehydrogenase. The involvement of this compound in these metabolic pathways highlights its role in cellular energy production and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In plants, this compound has been identified as a chemoattractant for Ralstonia solanacearum, indicating its ability to be recognized and transported by bacterial receptors . In animal cells, the compound can be taken up by glucose transporters and distributed to various cellular compartments. The distribution of this compound within cells is crucial for its biological activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. In plants, the compound is found in the cytoplasm and periplasm of cells, where it interacts with β-glucosidases and other enzymes . The subcellular localization of this compound is important for its role in biochemical reactions and cellular processes. Additionally, the compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl D-glucopyranoside can be synthesized through the reaction of D-glucose with ethanol in the presence of an acid catalyst. This process involves the formation of a glycosidic bond between the glucose molecule and the ethyl group. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward synthesis .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic synthesis. Enzymes such as glucosidases can catalyze the formation of glycosidic bonds, providing a more environmentally friendly and selective method compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as ethyl glucosides with different functional groups .
Scientific Research Applications
Ethyl D-glucopyranoside has a wide range of applications in scientific research:
Medicine: Research has explored its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: this compound is used in the production of surfactants and emulsifiers due to its amphiphilic nature.
Comparison with Similar Compounds
Ethyl D-glucopyranoside can be compared with other glycosides, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Isopropyl D-glucopyranoside: Contains an isopropyl group, offering different solubility and reactivity properties.
Benzyl D-glucopyranoside: Features a benzyl group, which can enhance its stability and hydrophobicity.
These compounds share similar glycosidic bonds but differ in their substituent groups, leading to variations in their chemical and physical properties. This compound is unique due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-KEWYIRBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022027 | |
Record name | Ethyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34625-23-5, 30285-48-4 | |
Record name | Ethyl glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl glucoside?
A1: Ethyl glucoside has the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol.
Q2: Is there spectroscopic data available for ethyl glucoside?
A2: Yes, several studies utilize spectroscopic techniques to characterize ethyl glucoside. These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the structure and regiochemistry of ethyl glucoside and its derivatives. [, ]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) helps determine the molecular weight and identify fragments for structural confirmation. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify and quantify ethyl glucoside in complex mixtures, like sake or plant extracts. [, , ]
Q3: What is the stability of ethyl glucoside under different conditions?
A3: Ethyl glucoside exhibits good thermal stability, as demonstrated by its use as a high-temperature shale inhibitor in drilling fluids up to 180 °C. [] Specific data on its stability under various pH conditions or in different solvents is limited in the provided research.
Q4: Can ethyl glucoside be synthesized catalytically?
A4: Yes, ethyl glucoside can be synthesized directly from glucose and ethanol using various catalysts:
- Heterogeneous Acid Catalysts: Silica-supported sulfonic acid catalysts have demonstrated high efficiency in converting glucose to ethyl glucoside in ethanol. []
- Heteropolyacids: These catalysts have also been explored for the direct transformation of cellulose into ethyl glucoside in ethanol media. []
- Ion Exchange Resins: Studies have investigated the use of ion exchange resins as catalysts for ethyl glucoside synthesis in heterogeneous systems. []
Q5: What are the key factors influencing ethyl glucoside yield in these reactions?
A5: Factors affecting ethyl glucoside yield include:
- Catalyst type and properties: Different catalysts exhibit varying activities and selectivities for ethyl glucoside formation. [, , ]
- Reaction temperature: Higher temperatures generally favor ethyl glucoside production but can also lead to side reactions. []
- Reaction time: Longer reaction times can improve yield up to a certain point, after which side reactions might become dominant. []
- Ratio of reactants: The molar ratio of ethanol to glucose influences the reaction equilibrium and product distribution. [, ]
Q6: Are there any applications for ethyl glucoside in biomass conversion?
A6: While ethyl glucoside itself is not a final product in biofuel production, it serves as a crucial intermediate in the conversion of biomass to valuable chemicals:
- Ethyl Levulinate (EL) Precursor: Ethyl glucoside is an intermediate in the multistep conversion of carbohydrates like glucose and cellulose into EL, a promising biofuel additive. [, , ]
- Model Compound for Biomass Studies: Researchers use glucose and ethyl glucoside as model compounds to investigate the complex reaction pathways involved in biomass conversion to platform chemicals like EL. []
Q7: How do structural modifications of ethyl glucoside affect its properties?
A8:
- Introduction of Sulfo-methyl Groups: Modifying alkyl glucosides, like ethyl glucoside, with sulfo-methyl groups has been shown to improve their inhibitive capacity and high-temperature stability for applications in drilling fluids. []
- Esterification with Fatty Acids: Reacting ethyl glucoside with fatty acids produces a class of compounds called fatty acid esters of ethyl glucoside. These esters exhibit surfactant properties, making them potentially valuable in detergent formulations. [, , ]
- Cinnamoylation: Cinnamoylated derivatives of ethyl glucoside, particularly the tetracynnamoylated derivative, have been investigated as supports for enzyme immobilization. These derivatives, after UV crosslinking, provide a stable platform for horseradish peroxidase immobilization, enhancing its stability and reusability in various applications. []
Q8: What is known about the absorption and excretion of ethyl glucoside in vivo?
A9: Studies in rats have shown that after oral administration, both α- and β-ethyl glucosides are rapidly absorbed into the bloodstream, reaching peak plasma concentrations within an hour. Excretion occurs primarily through urine, with approximately 80% of the administered dose eliminated within the first 6 h. []
Q9: Is ethyl glucoside found in humans?
A10: Yes, ethyl glucoside has been detected in the urine of humans who consume beverages containing it, such as rice wine and sake. This finding highlights its dietary origin and suggests its potential use as a marker for the consumption of these specific beverages. [, , ]
Q10: Does ethyl glucoside interact with the GABA type A receptor?
A11: Research indicates that ethyl glucoside can act as a positive allosteric modulator (PAM) of the GABA type A receptor. It enhances GABA-induced currents and shifts the GABA dose-response curve leftward. This interaction suggests its potential role in the anti-insomnia effects of certain traditional Chinese medicines, like Huanglian Wendan Decoction (HWD), which contain ethyl glucoside as a metabolite. []
Q11: What is the environmental impact of ethyl glucoside?
A11: The provided research primarily focuses on the synthesis and applications of ethyl glucoside. Information regarding its environmental impact, degradation pathways, and ecotoxicological effects is limited and requires further investigation.
Q12: Are there any alternatives to ethyl glucoside in its various applications?
A12: The suitability of alternatives depends on the specific application. For instance:
- Drilling Fluids: Other shale inhibitors like potassium chloride (KCl) or specific polymers might be used, but their performance characteristics might differ from ethyl glucoside. [, ]
- Surfactants: Numerous alternatives to fatty acid esters of ethyl glucoside exist in the surfactant market, each with its own set of properties and applications. []
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